2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4
Overview
Description
“2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” is a non-selective cyclooxygenase inhibitor with potent non-steroidal anti-inflammatory drug properties and analgesic activity .
Synthesis Analysis
The synthesis of “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” involves the use of 2-[(2,6-Dichlorophenyl)amino]benzaldehyde as an impurity standard . The process also involves the use of diclofenac sodium salt . The synthesis process is further detailed in various scientific papers .
Molecular Structure Analysis
The molecular structure of “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” is complex and involves various intermolecular interactions contributing to its stability .
Chemical Reactions Analysis
The chemical reactions involving “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” are complex and involve various processes. For instance, it undergoes photocatalytic degradation when exposed to UV-A light under a constant flow of pure oxygen .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” include a molecular weight of 266.12 g/mol and a complex molecular formula .
Scientific Research Applications
Scientific Research Applications of Related Compounds
Environmental Behavior and Degradation
Research on 2,4-D, a herbicide with a chlorophenyl group similar to the compound , highlights its widespread use in agriculture and the consequential environmental impacts. Studies have shown that microbial degradation plays a significant role in mitigating the environmental presence of 2,4-D, suggesting a focus on bioremediation techniques for related compounds (Magnoli et al., 2020). This points towards potential research applications in developing microbial or enzymatic methods for the degradation of similar compounds to reduce environmental pollution.
Ecotoxicological Effects
The ecotoxicological effects of herbicides like 2,4-D on non-target organisms, including humans, aquatic life, and ecosystems, have been extensively studied. Such research informs the development of safer chemical formulations and application methods to minimize ecological damage. Future research could explore the ecotoxicology of structurally related compounds to understand their safety profile and environmental impact more comprehensively (Islam et al., 2017).
Analytical Detection and Monitoring
Analytical methodologies for detecting and monitoring the presence of 2,4-D and its degradation products in environmental samples highlight the importance of surveillance in managing chemical pollutants. Research into similar methodologies for related compounds could facilitate their monitoring in agricultural runoff, water bodies, and soil, ensuring regulatory compliance and environmental protection (Degen, 1988).
Remediation and Mitigation Strategies
Studies on the treatment options for wastewater containing pesticides and herbicides underscore the need for effective remediation strategies. Research into physical, chemical, and biological treatment methods for the removal of such compounds from industrial effluents and contaminated water sources could be a significant area of application for related chemicals (Goodwin et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4, also known as Diclofenac, are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins . As prostaglandins are key mediators of inflammation and pain, their reduction leads to alleviation of these symptoms .
Biochemical Pathways
The action of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 affects the biochemical pathway of prostaglandin synthesis . By inhibiting COX-1 and COX-2, the compound disrupts the conversion of arachidonic acid to prostaglandins. This results in decreased levels of prostaglandins, leading to reduced inflammation and pain .
Pharmacokinetics
After oral administration, 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is 100% absorbed. Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of absorption, but there is usually a delay in the onset of absorption and a reduction in peak plasma levels .
Result of Action
The molecular and cellular effects of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4’s action include a decrease in prostaglandin levels in peripheral tissues . This leads to a reduction in inflammation and pain, providing relief for conditions such as arthritis and acute injury .
Action Environment
The action, efficacy, and stability of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the drug’s absorption and stability. Additionally, factors such as the patient’s age, liver function, and presence of other medications can influence the drug’s metabolism and excretion, thereby affecting its efficacy and potential side effects .
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBTRDXJOFLIH-VCDCVMORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660066 | |
Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 | |
CAS RN |
1217360-64-9 | |
Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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